(2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
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Overview
Description
The compound (2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one is a complex organic molecule with multiple stereocenters. This compound is characterized by its intricate structure, which includes several hydroxyl groups, a ketone, and a cyclopenta[a]phenanthrene core. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and complex synthetic challenges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route may start with simpler precursors that undergo a series of reactions such as aldol condensations, cyclizations, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of such complex molecules often relies on advanced techniques like flow chemistry and automated synthesis platforms. These methods allow for precise control over reaction conditions and can improve yields and scalability. Additionally, the use of biocatalysts and green chemistry principles is becoming more common to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones or carboxylic acids, while reduction of the ketone group can yield secondary alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its complex structure and potential bioactivity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of multiple hydroxyl groups and a ketone allows for hydrogen bonding and other interactions with biological macromolecules. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基) .
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it a valuable subject for research and development.
Properties
Molecular Formula |
C30H46O7 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(2S,3S,8S,9R,10R,13R,14S,16S,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C30H46O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-12,17-20,23-24,31-32,35-37H,10,13-15H2,1-8H3/b12-11+/t17-,18+,19+,20+,23+,24-,27+,28-,29+,30+/m1/s1 |
InChI Key |
AOHIGMQGPFTKQX-YZRXKOKMSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]([C@@H]([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)/C=C/C(C)(C)O)O)O |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)C=CC(C)(C)O)O)O)C)C)C)O)O)C |
Origin of Product |
United States |
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